molecular formula C18H20FNO2 B2956432 N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide CAS No. 1105228-23-6

N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide

Cat. No. B2956432
CAS RN: 1105228-23-6
M. Wt: 301.361
InChI Key: LFPLUCNFQMKXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The linear formula for this compound is C10H12FNO2 . The CAS Number is 282104-62-5 . The molecular weight is 197.211 .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Several studies have developed fluorescent probes incorporating fluorophenoxy or similar structures for biological and environmental sensing. For instance, a ratiometric fluorescent probe for the detection of hydrazine (N2H4) was designed using a structure that could be related in function to N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide. This probe, utilizing dicyanoisophorone as the fluorescent group and a bromobutyryl moiety as the recognition site, demonstrated low cytotoxicity, high cell permeability, and suitability for fluorescence imaging in biological samples (Zhu et al., 2019). Similarly, research on fluorogenic acetoxymethyl ethers has shown the use of phenolic fluorophores, which could include derivatives like this compound, for enhancing the imaging capabilities in biochemical and biological systems due to their stable and reactive nature (Lavis et al., 2011).

Pharmaceutical Research and Drug Development

The structure of this compound suggests potential for pharmaceutical applications, as seen in the synthesis and evaluation of various compounds for therapeutic purposes. For example, fluorinated retinoic acids and their analogues have been studied for their biological activities, with specific fluorophenyl compounds showing marked regression of chemically induced skin papillomas in mice, indicating the potential for anticancer and dermatological applications (Chan et al., 1982). Additionally, the development of Met kinase inhibitors featuring a fluorophenyl moiety suggests the relevance of such structures in targeting cancer pathways (Schroeder et al., 2009).

Material Science and Corrosion Inhibition

Research on chalcone derivatives for corrosion inhibition in hydrochloric acid solution has shown the effectiveness of fluorophenyl compounds in protecting mild steel surfaces. This implies that derivatives like this compound could find applications in material science, particularly in corrosion protection (Lgaz et al., 2017).

Safety and Hazards

As with all chemicals, it’s important to handle “N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide” with care. Sigma-Aldrich does not provide a warranty of fitness for a particular purpose or against infringement of intellectual property rights of a third party .

Future Directions

The future directions for the use and study of “N-(2-(4-fluorophenoxy)ethyl)-2-phenylbutanamide” are not clear from the available information. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers , suggesting it may have potential applications in scientific research.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-2-17(14-6-4-3-5-7-14)18(21)20-12-13-22-16-10-8-15(19)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPLUCNFQMKXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.